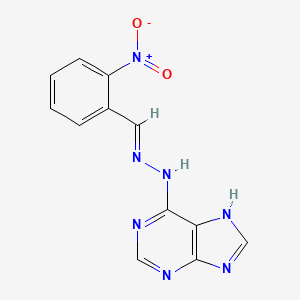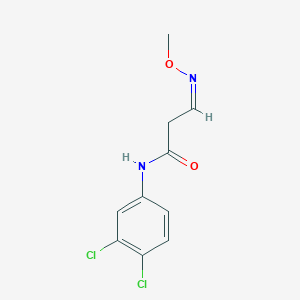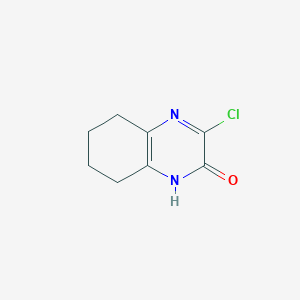![molecular formula C21H20N4O3S2 B2543751 2-((5-((2-oxobenzo[d]tiazol-3(2H)-il)metil)-4-fenil-4H-1,2,4-triazol-3-il)tio)propanoato de etilo CAS No. 847402-34-0](/img/structure/B2543751.png)
2-((5-((2-oxobenzo[d]tiazol-3(2H)-il)metil)-4-fenil-4H-1,2,4-triazol-3-il)tio)propanoato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate is an intricate chemical compound known for its unique structure and diverse range of applications. The compound is characterized by its combination of benzo[d]thiazole, triazole, and thioester functional groups, which contribute to its rich chemical reactivity and potential in various fields of research.
Aplicaciones Científicas De Investigación
Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate has significant potential across several fields:
Chemistry: : Used as a building block for more complex molecules.
Biology: : Investigated for its potential bioactivity, including antimicrobial and anticancer properties.
Medicine: : Potential as a pharmaceutical intermediate.
Industry: : Applications in material science, particularly in the synthesis of advanced polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate typically involves a multi-step reaction process. One common synthetic route includes the following steps:
Synthesis of 2-oxobenzo[d]thiazole: : This can be achieved via the reaction of o-aminothiophenol with phosgene.
Formation of 4-phenyl-4H-1,2,4-triazole: : This step involves cyclization of appropriate hydrazine derivatives with phenyl acetic acid.
Condensation Reaction: : The benzo[d]thiazole and triazole components are linked through a thioether bond, typically formed by nucleophilic substitution reactions.
Esterification: : Finally, ethyl propanoate is introduced to form the ester linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of each of these steps for large-scale synthesis, focusing on yields, purity, and cost-effectiveness. Methods such as continuous flow synthesis could be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can modify the ketone group of the benzo[d]thiazole ring.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and thioester moiety.
Common Reagents and Conditions
Oxidation: : Agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: : Conditions for substitution vary widely depending on the desired transformation, with common reagents including halides, acids, and bases.
Major Products
Oxidation: : Produces sulfoxides or sulfones.
Reduction: : Yields alcohols or amines depending on the site of reduction.
Substitution: : Leads to a variety of derivatives with modified functional groups.
Mecanismo De Acción
The mechanism by which ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate exerts its effects often involves interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and DNA.
Pathways: : The compound may interfere with enzymatic activity or receptor signaling, affecting cellular processes such as replication, transcription, and signal transduction.
Comparación Con Compuestos Similares
Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate stands out due to its unique combination of functional groups. Similar compounds include:
Methyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate: : Differing by the methyl ester instead of ethyl.
Ethyl 2-((5-((2-hydroxybenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate: : Featuring a hydroxyl group instead of a ketone on the benzo[d]thiazole ring.
Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate's unique structure and reactivity make it a subject of ongoing research and application in various scientific disciplines.
Propiedades
IUPAC Name |
ethyl 2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-3-28-19(26)14(2)29-20-23-22-18(25(20)15-9-5-4-6-10-15)13-24-16-11-7-8-12-17(16)30-21(24)27/h4-12,14H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMNHUBFONWQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[Ethyl(methyl)oxo-lambda6-sulfanylidene]amino}acetonitrile](/img/structure/B2543668.png)

![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-methylbenzoate](/img/structure/B2543670.png)

![3-chloro-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide](/img/structure/B2543675.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2543677.png)
![4-(3-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine](/img/structure/B2543681.png)
![2-[(1-benzylazetidin-3-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2543682.png)

![N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B2543686.png)

![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B2543689.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)propionamide](/img/structure/B2543690.png)

